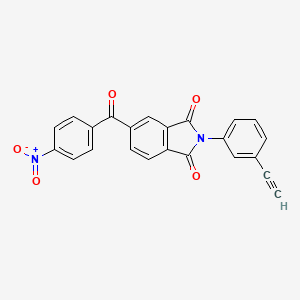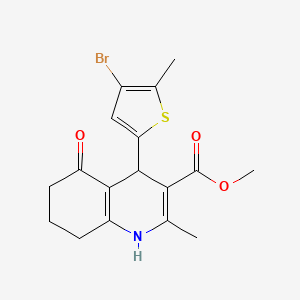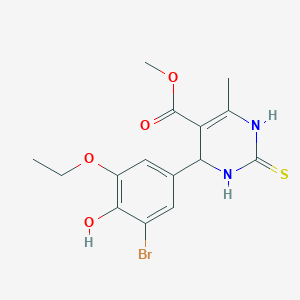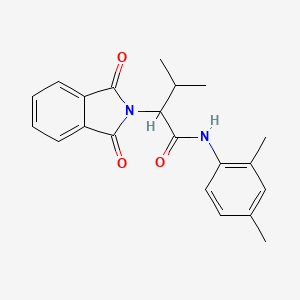
2-(3-ethynylphenyl)-5-(4-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-ethynylphenyl)-5-(4-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as EPI-001 and has been studied extensively for its use in cancer treatment, as well as for its potential to act as an androgen receptor inhibitor.
Mécanisme D'action
EPI-001 works by binding to the androgen receptor and preventing it from activating genes that promote cancer cell growth. This mechanism of action makes it a promising candidate for cancer treatment, as it specifically targets cancer cells while leaving healthy cells unharmed.
Biochemical and Physiological Effects:
Studies have shown that EPI-001 can inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce the size of tumors in animal models of prostate cancer. Additionally, EPI-001 has been shown to have minimal toxicity in healthy cells, making it a promising candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of EPI-001 is its specificity for the androgen receptor, which makes it a promising candidate for cancer treatment. However, one of the limitations of EPI-001 is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on EPI-001. One area of research could focus on improving the solubility of EPI-001 to make it easier to administer in vivo. Another area of research could focus on developing new analogs of EPI-001 with improved potency and specificity for the androgen receptor. Additionally, future research could focus on studying the potential applications of EPI-001 in other types of cancer beyond prostate cancer.
Méthodes De Synthèse
The synthesis of EPI-001 involves a multi-step process that requires several chemical reagents and intermediate compounds. The process starts with the reaction of 3-ethynylaniline with 4-nitrobenzoyl chloride to produce 2-(3-ethynylphenyl)-5-nitrobenzoic acid. This intermediate compound is then reacted with phthalic anhydride to produce 2-(3-ethynylphenyl)-5-(4-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione.
Applications De Recherche Scientifique
EPI-001 has been studied extensively for its potential applications in cancer treatment. It has been shown to inhibit the growth of prostate cancer cells by targeting the androgen receptor, which is a key regulator of prostate cancer growth. EPI-001 has also been studied for its potential to treat breast cancer, ovarian cancer, and other types of cancer.
Propriétés
IUPAC Name |
2-(3-ethynylphenyl)-5-(4-nitrobenzoyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H12N2O5/c1-2-14-4-3-5-18(12-14)24-22(27)19-11-8-16(13-20(19)23(24)28)21(26)15-6-9-17(10-7-15)25(29)30/h1,3-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNUBXQLUQGYMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-ethynylphenyl)-5-[(4-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6,8-dimethyl-2-{[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5187010.png)
![(3S*,4S*)-1-(3-methylbenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol](/img/structure/B5187013.png)
![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-N,N-diethyl-4-piperidinecarboxamide](/img/structure/B5187019.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methoxy-N,4-dimethyl-2-quinolinamine](/img/structure/B5187026.png)
![(1S*,4S*)-2-({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B5187041.png)

![2-[(cyanomethyl)thio]-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5187067.png)
![1-(4-ethoxyphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5187070.png)
![3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone](/img/structure/B5187081.png)
![N-(4-chlorophenyl)-3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide](/img/structure/B5187089.png)
![5-{4-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5187104.png)